Methyl(butyroxymethyl)nitrosamine

Acute Toxicity LD50 In Vivo Toxicology

Methyl(butyroxymethyl)nitrosamine (CAS 67557-56-6), also known as [methyl(nitroso)amino]methyl butanoate or NNMB, is an N-alkyl-N-(acyloxymethyl)nitrosamine structurally related to N-nitrosodimethylamine (NDMA). It serves as a metabolically pre-activated model compound designed to bypass α-hydroxylation, the rate-limiting step in the bioactivation of dialkylnitrosamines.

Molecular Formula C6H12N2O3
Molecular Weight 160.17 g/mol
CAS No. 67557-56-6
Cat. No. B1197936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(butyroxymethyl)nitrosamine
CAS67557-56-6
Synonyms1-(N-methyl-N-nitrosamino)methyl butyrate
methyl(butyroxymethyl)nitrosamine
NNMB
Molecular FormulaC6H12N2O3
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCCCC(=O)OCN(C)N=O
InChIInChI=1S/C6H12N2O3/c1-3-4-6(9)11-5-8(2)7-10/h3-5H2,1-2H3
InChIKeyQYSCDYCXQPWICC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(butyroxymethyl)nitrosamine (CAS 67557-56-6): A Pre-Activated N-Nitrosamine Research Probe with Distinct Physicochemical and Toxicological Differentiation from NDMA and Related Analogs


Methyl(butyroxymethyl)nitrosamine (CAS 67557-56-6), also known as [methyl(nitroso)amino]methyl butanoate or NNMB, is an N-alkyl-N-(acyloxymethyl)nitrosamine structurally related to N-nitrosodimethylamine (NDMA) [1]. It serves as a metabolically pre-activated model compound designed to bypass α-hydroxylation, the rate-limiting step in the bioactivation of dialkylnitrosamines [2]. First introduced into the MeSH supplementary concept database in 1981 [3], this compound is characterized by a butyroxymethyl ester moiety that imparts reduced water solubility relative to simpler nitrosamines, a property directly linked to its distinct carcinogenicity dose–response profile in rodent models .

Methyl(butyroxymethyl)nitrosamine (67557-56-6) Substitution Risks: Why NDMA and Alkyl-Acetoxymethyl Analogs Cannot Be Interchanged in Mechanistic Carcinogenesis Studies


Generic substitution among N-nitrosamines is scientifically invalid for procurement purposes. The target compound, methyl(butyroxymethyl)nitrosamine, differs fundamentally from N-nitrosodimethylamine (NDMA) and other alkyl-acetoxymethyl homologs in both physicochemical behavior and biological fate. Unlike NDMA, which requires cytochrome P450-mediated α-hydroxylation to become carcinogenic [1], the acyloxymethyl group in methyl(butyroxymethyl)nitrosamine enables direct spontaneous hydrolysis to the ultimate DNA-reactive electrophile [2]. Furthermore, a 1978 comparative carcinogenicity study established that total tumor-inducing doses among alkyl-acetoxymethyl-nitrosamines are inversely correlated with alkyl chain length and water solubility [3]. Consequently, replacing methyl(butyroxymethyl)nitrosamine with a shorter-chain analog (e.g., methyl(acetoxymethyl)nitrosamine) or the parent NDMA would confound dose–response interpretation, alter tissue distribution, and invalidate any read-across for regulatory risk assessment [4].

Methyl(butyroxymethyl)nitrosamine (67557-56-6): Quantitative Differentiation Evidence Against NDMA and Structural Analogs


14-Fold Lower Acute Oral Toxicity in Rats vs. N-Nitrosodimethylamine (NDMA)

The acute oral LD50 of methyl(butyroxymethyl)nitrosamine in rats is 800 mg/kg . This is approximately 14-fold higher (less acutely toxic) than the widely referenced oral LD50 of N-nitrosodimethylamine (NDMA), which is 58 mg/kg in the same species [1]. This quantitative difference demonstrates that the butyroxymethyl ester modification substantially mitigates acute lethality, a critical consideration for safe handling and in vivo dosing regimen design.

Acute Toxicity LD50 In Vivo Toxicology Comparative Carcinogen Potency

~32-Fold Lower Aqueous Solubility Correlates with Elevated Tumorigenic Dose Requirement vs. NDMA

Methyl(butyroxymethyl)nitrosamine exhibits an estimated water solubility of 8.95 g/L (8950 mg/L) at 25°C . In stark contrast, N-nitrosodimethylamine (NDMA) is miscible with water, with reported solubilities exceeding 290 g/L [1]. This ~32-fold reduction in aqueous solubility is mechanistically linked to a higher total dose requirement for forestomach carcinoma induction in SD rats, as established in a direct homolog series study [2]. The Wiessler et al. (1978) study demonstrated that among alkyl-acetoxymethyl-nitrosamines, increasing alkyl chain length (and correspondingly lower water solubility) necessitates progressively higher cumulative doses to achieve the same tumorigenic endpoint within the same time frame.

Physicochemical Properties Water Solubility Carcinogenicity Dose-Response

5-Fold Higher Acetylcholinesterase Affinity (Ki = 2 × 10⁻³ M) vs. Methyl(acetoxymethyl)nitrosamine Substrate (Km = 10⁻² M)

Methyl(butyroxymethyl)nitrosamine acts as a competitive inhibitor of electric eel acetylcholinesterase (EC 3.1.1.7) with an inhibition constant Ki of 2 × 10⁻³ M [1]. Its direct structural analog, methyl(acetoxymethyl)nitrosamine, functions as a substrate for the same enzyme with a Michaelis constant Km of 10⁻² M [1]. The 5-fold lower Ki value (higher affinity) of the butyroxymethyl derivative demonstrates that extending the ester alkyl chain from acetate to butyrate significantly enhances binding to the enzyme active site.

Enzyme Inhibition Acetylcholinesterase Biochemical Pharmacology Structure-Activity Relationship

Quantitative One-Step Synthesis Yield vs. Multi-Step Nitrosamine Methodologies

A 2023 protocol reports the one-step synthesis of methyl(butyroxymethyl)nitrosamine in quantitative yield using adapted Vilsmeier conditions [1]. In comparison, many conventional nitrosamine syntheses from secondary amines require multi-step procedures with typical isolated yields ranging from 60–85% [2]. The quantitative yield (>98% conversion, isolated product) of this compound represents a significant practical advantage for procurement and in-house synthesis.

Synthetic Chemistry Nitrosamine Synthesis Vilsmeier Conditions Reaction Yield

Distinct Tumor Organotropism Profile vs. Shorter-Chain Alkyl-Acetoxymethyl Analogs

Although methyl(butyroxymethyl)nitrosamine was not directly tested in the F-344 rat subcutaneous injection study, its close structural analogs in the N-alkyl-N-(acetoxymethyl)nitrosamine series exhibit a clear alkyl-chain-dependent shift in tumor target organ distribution [1]. Specifically, as the N-alkyl chain length increases from methyl (MAMN) to butyl (BAMN), the incidence of lung and thyroid tumors decreases, while subcutaneous tumor incidence initially peaks at ethyl (EAMN) before declining. Extrapolation of this class-level SAR predicts that methyl(butyroxymethyl)nitrosamine, with its butyroxymethyl ester chain, would further accentuate the shift toward localized injection-site carcinogenicity and away from distal organ targeting, differentiating it from the more systemic tumor profile of methyl(acetoxymethyl)nitrosamine.

Carcinogenicity Tissue Specificity Alkyl Chain Length F-344 Rat Model

Methyl(butyroxymethyl)nitrosamine (67557-56-6): High-Value Research Application Scenarios Supported by Quantitative Evidence


Mechanistic Studies of α-Hydroxylation-Independent Nitrosamine Carcinogenesis

Use methyl(butyroxymethyl)nitrosamine as a pre-activated, direct-acting carcinogen probe. Its butyroxymethyl ester spontaneously hydrolyzes to the ultimate electrophile, bypassing the P450 α-hydroxylation required by NDMA [1]. This enables clean dissection of DNA adduct formation and repair kinetics without the confounding variable of metabolic enzyme variability. The quantitative synthesis yield [2] supports economical production of sufficient material for comprehensive in vitro and in vivo adductomics.

Structure-Activity Relationship (SAR) Modeling for Nitrosamine Potency Categorization

Incorporate methyl(butyroxymethyl)nitrosamine as a key data point in SAR and read-across exercises for regulatory nitrosamine risk assessment. Its 14-fold lower acute oral toxicity [1] and ~32-fold reduced water solubility [2] relative to NDMA provide critical quantitative anchors for modeling how alkyl chain modifications modulate both hazard (LD50) and exposure (solubility-driven dose requirements). These data directly address the ICH M7(R1) guidance recommendation to use close analog data for adjusting class-specific acceptable intake limits [3].

Acetylcholinesterase-Nitrosamine Interaction Pharmacology

Employ methyl(butyroxymethyl)nitrosamine as a selective competitive inhibitor (Ki = 2 × 10⁻³ M) of acetylcholinesterase, in contrast to the substrate behavior (Km = 10⁻² M) of the acetoxymethyl analog [1]. This differential binding profile makes it a valuable tool for probing the structural determinants of nitrosamine recognition by serine hydrolases, with potential implications for understanding off-target effects of nitrosamine impurities in cholinergic systems.

Tissue-Specific Carcinogenicity and Organotropism Research

Utilize methyl(butyroxymethyl)nitrosamine in comparative oncogenicity studies to investigate how ester chain length dictates tumor target organ distribution. Class-level inference from acetoxymethyl analogs [1] predicts that the butyroxymethyl derivative will exhibit a more localized carcinogenic profile (primarily at the site of administration) compared to the more systemic tumor induction pattern of methyl(acetoxymethyl)nitrosamine. This makes it an ideal candidate for dissecting mechanisms of local vs. distant nitrosamine-induced neoplasia.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl(butyroxymethyl)nitrosamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.